molecular formula C12H15N3O5S B7557719 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid

カタログ番号 B7557719
分子量: 313.33 g/mol
InChIキー: FVESXNLADBWCPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of hypertension and edema. It belongs to the class of loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of water and electrolytes, resulting in a reduction in blood volume and pressure.

作用機序

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle, which leads to a decrease in the reabsorption of sodium, chloride, and water. This results in an increase in the excretion of these ions and water, leading to a reduction in blood volume and pressure.
Biochemical and Physiological Effects:
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several biochemical and physiological effects, including a decrease in blood volume and pressure, an increase in urine output, and a reduction in the reabsorption of sodium, chloride, and water in the kidney. It also leads to an increase in the excretion of potassium, calcium, and magnesium ions.

実験室実験の利点と制限

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its potent diuretic effect, its ability to inhibit the reabsorption of sodium and chloride ions in the kidney, and its well-established mechanism of action. However, it also has some limitations, including its potential for causing electrolyte imbalances, its variable absorption and elimination rates, and its potential for inducing ototoxicity.

将来の方向性

There are several future directions for the research on 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential in the treatment of other medical conditions, and the exploration of its mechanism of action at the molecular level. In addition, there is a need for further studies to evaluate the long-term safety and efficacy of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid in different patient populations.

合成法

The synthesis of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid involves the condensation of 5-sulfamoyl-1,3-dimethylpyrazole-4-carboxylic acid with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.

科学的研究の応用

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been extensively studied for its therapeutic potential in various medical conditions such as congestive heart failure, liver cirrhosis, and renal failure. It has also been investigated for its role in the treatment of hypertension, hypercalcemia, and hyperkalemia. In addition, 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been used in the management of acute pulmonary edema, acute renal failure, and nephrotic syndrome.

特性

IUPAC Name

2-[4-[1-(furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-9(5-10-3-2-4-20-10)14-21(18,19)11-6-13-15(7-11)8-12(16)17/h2-4,6-7,9,14H,5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVESXNLADBWCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。